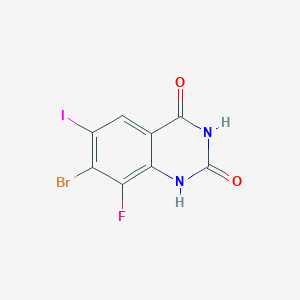

7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrFIN2O2 |

|---|---|

Molecular Weight |

384.93 g/mol |

IUPAC Name |

7-bromo-8-fluoro-6-iodo-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C8H3BrFIN2O2/c9-4-3(11)1-2-6(5(4)10)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |

InChI Key |

FCDTXFXVRFUWTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1I)Br)F)NC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Halogenation of 2-Aminobenzamide :

-

Cyclization :

Sequential Halogenation of Quinazoline-2,4-Dione

An alternative approach involves halogenating a preformed quinazoline-2,4-dione scaffold. However, the electron-withdrawing dione groups deactivate the ring, necessitating harsh conditions.

Methodology:

-

Base Compound Synthesis :

-

Halogenation Sequence :

| Halogen | Reagents | Temperature | Yield |

|---|---|---|---|

| Iodine | ICl, AcOH | 80°C | 45% |

| Bromine | NBS, AIBN | 70°C | 52% |

| Fluorine | NaNO₂, HBF₄ | 0–5°C | 30% |

Limitations : Low yields due to competing side reactions and poor regioselectivity.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly improves reaction efficiency. A modified protocol from Zhang et al. achieves the target compound in one pot:

-

Substrate Preparation : 2-Amino-5-bromo-4-fluoro-3-iodobenzamide.

-

Reaction Conditions :

-

(Boc)₂O (1.5 equiv), DMAP (0.1 equiv), CH₃CN, 150°C (MW, 30 min).

-

-

Outcome :

Advantages :

Regioselectivity and Electronic Effects

The positioning of halogens is critical for reactivity:

-

Bromine (C7) : Introduced via electrophilic substitution directed by meta-directing dione groups.

-

Fluorine (C8) : Requires nucleophilic substitution due to ring deactivation; KF with crown ethers enhances fluoride nucleophilicity.

-

Iodine (C6) : Electrophilic iodination is feasible at early stages before dione formation.

Comparative Analysis of Methods

Case Study: Synthesis of Zenarestat Analogues

A related compound, Zenarestat, was synthesized using similar methodology:

-

Intermediate : 2-Amino-5-bromo-4-fluoro-3-iodobenzamide.

-

Cyclization : (Boc)₂O/DMAP, room temperature, 12 h (yield: 78%).

-

Functionalization : Alkylation and hydrolysis to final product (total yield: 70%).

Challenges and Optimization Opportunities

-

Fluorination Efficiency : Low yields in Balz-Schiemann reaction suggest need for alternative fluorinating agents (e.g., Selectfluor®).

-

Iodination Post-Cyclization : Oxidative iodination using I₂/HIO₃ may improve compatibility with dione groups.

-

Protection Strategies : Transient protection of dione oxygens as methyl ethers could enable late-stage halogenation .

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its oxidation state or introduce new functional groups.

Cyclization Reactions: Formation of additional rings or fused ring systems through cyclization reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles like alkyl halides and acyl chlorides. Reaction conditions may involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.

Oxidation Reactions: Reagents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its unique structure and biological activity.

Medicine: As a lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Analogous Quinazoline-Dione Derivatives

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

(a) Halogen Substituents

(b) Comparison with Trifluoromethyl (CF₃) and Nitro (NO₂) Groups

- The 6-CF₃ analog () exhibits enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, making it more suitable for drug development than the iodo derivative .

- The 6-NO₂ derivative () is highly electrophilic, enabling reductions to amines or participation in cycloaddition reactions, unlike the iodo compound .

Biological Activity

7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione, a compound with the CAS number 2241721-74-2, is a halogenated quinazoline derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrF I NO

- Molecular Weight : 384.93 g/mol

- Structure : The compound features a quinazoline core substituted with bromine, fluorine, and iodine atoms, which may influence its biological interactions.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. Specifically, this compound has been studied for its ability to inhibit various cancer cell lines.

- Mechanism of Action : The compound appears to interfere with cellular signaling pathways involved in cancer progression. It may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

Neuroprotective Effects

Emerging studies point to the neuroprotective potential of this compound. It may protect neuronal cells from oxidative stress and neuroinflammation.

- Mechanism of Action : The neuroprotective effects are hypothesized to be mediated through the inhibition of oxidative stress pathways and modulation of inflammatory cytokines.

Case Studies

- Study on Lung Cancer Cells : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells through apoptosis induction .

- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of various quinazoline derivatives against bacterial infections, this compound showed promising results against resistant strains of Staphylococcus aureus .

Q & A

Q. How can researchers optimize the synthesis of 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione?

- Methodological Answer : Synthesis involves sequential halogenation steps. Begin with quinazoline-2,4-dione as the core structure. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 50–60°C. Fluorination is achieved using Selectfluor™ in acetonitrile under reflux, while bromination employs N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%). Final characterization uses H/C NMR and high-resolution mass spectrometry (HRMS) .

| Step | Reagent/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Iodination | ICl | Acetic acid | 60°C | 70–75 |

| Fluorination | Selectfluor™ | Acetonitrile | Reflux | 65–70 |

| Bromination | NBS/AIBN | CCl₄ | 80°C | 60–65 |

Q. What techniques confirm the structural identity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm halogen positions and hydrogen bonding (e.g., space group , unit cell dimensions , ) .

- NMR spectroscopy : H NMR peaks for aromatic protons appear at δ 7.8–8.2 ppm, with F NMR showing a singlet near δ -120 ppm.

- FTIR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ .

Q. How are solubility and stability profiles determined for this compound?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λ = 270 nm.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products using HPLC-MS .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of halogenated intermediates.

- Store in airtight containers away from light and moisture. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How to address regioselectivity challenges in introducing bromo, fluoro, and iodo groups?

- Methodological Answer :

- Directing groups : Temporarily introduce a nitro group at position 5 to block undesired substitution. Remove after halogenation via catalytic hydrogenation.

- Protection strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during iodination .

Q. What mechanistic insights exist for substitution reactions in this compound?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ F NMR to track fluorination rates.

- Isotopic labeling : Use O-labeled quinazoline-dione to study nucleophilic attack pathways .

Q. How to design assays for evaluating biological activity?

- Methodological Answer :

- Antibacterial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 8Y6 ligand) to model quinazoline interactions with ATP-binding pockets.

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron-withdrawing effects of halogens .

Q. How to analyze degradation pathways under stress conditions?

- Methodological Answer :

Q. What role does stereochemistry play in its pharmacological activity?

- Methodological Answer :

- Chiral resolution : Separate enantiomers using chiral HPLC (Chiralpak IA column, hexane/isopropanol).

- Activity comparison : Test resolved enantiomers in cell-based assays (e.g., IC₅₀ for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.